

# Synthesis of 3-Acetyl-3-chlorodihydrofuran-2(3H)-one from starting materials

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## Compound of Interest

Compound Name: 3-Acetyl-3-chlorodihydrofuran-2(3H)-one

Cat. No.: B141962

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## Application Note: Synthesis of 3-Acetyl-3-chlorodihydrofuran-2(3H)-one

### Introduction

**3-Acetyl-3-chlorodihydrofuran-2(3H)-one**, also known as  $\alpha$ -Chloroacetyl- $\gamma$ -butyrolactone, is a versatile chemical intermediate with the CAS number 2986-00-7.<sup>[1][2]</sup> It serves as a crucial building block in organic synthesis. Its applications are prominent in the development of pharmaceuticals, particularly in constructing complex heterocyclic compounds and oncology drug intermediates.<sup>[1]</sup> Furthermore, it is utilized in the agrochemical industry for creating novel crop protection compounds and in materials science for synthesizing new polymers.<sup>[1][3]</sup>

The synthesis protocol described herein involves the  $\alpha$ -chlorination of a lactone precursor, 3-acetyldihydrofuran-2(3H)-one. This reaction is a common strategy in organic chemistry to introduce a halogen atom at a position adjacent to a carbonyl group. The process utilizes a suitable chlorinating agent in an appropriate solvent under controlled temperature conditions to achieve the desired product with high purity.

### Reaction Principle

The synthesis proceeds via the chlorination of the enol or enolate form of the starting material, 3-acetyldihydrofuran-2(3H)-one. The acidic  $\alpha$ -proton is abstracted, and the resulting

intermediate reacts with an electrophilic chlorine source, such as sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ), to yield the chlorinated product. The reaction is typically performed in an inert solvent like dichloromethane at low temperatures to control reactivity and minimize side reactions.

## Experimental Protocol

### Materials and Reagents

Reagent/Material	Molecular Formula	Molar Mass (g/mol)	Quantity	Moles (mol)
3-Acetyldihydrofuran-2(3H)-one	$\text{C}_6\text{H}_8\text{O}_3$	128.13	12.8 g	0.10
Sulfuryl Chloride ( $\text{SO}_2\text{Cl}_2$ )	$\text{SO}_2\text{Cl}_2$	134.97	14.8 g (8.9 mL)	0.11
Dichloromethane (DCM)	$\text{CH}_2\text{Cl}_2$	84.93	100 mL	-
Deionized Water	$\text{H}_2\text{O}$	18.02	2 x 50 mL	-
Saturated NaCl Solution (Brine)	$\text{NaCl}$	58.44	50 mL	-
Anhydrous Sodium Sulfate	$\text{Na}_2\text{SO}_4$	142.04	~10 g	-

### Equipment

- 250 mL three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice-water bath

- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

#### Procedure

- **Reaction Setup:** Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
- **Initial Solution:** Add 3-acetyldihydrofuran-2(3H)-one (12.8 g, 0.10 mol) and dichloromethane (100 mL) to the flask. Stir the mixture until the starting material is fully dissolved.
- **Cooling:** Cool the solution to 0-5 °C using the ice-water bath.
- **Addition of Chlorinating Agent:** Slowly add sulfuryl chloride (14.8 g, 0.11 mol) to the solution dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition.
- **Reaction:** After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Quenching:** Carefully and slowly add 50 mL of ice-cold deionized water to the flask to quench the reaction. Stir vigorously for 15 minutes.
- **Workup - Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
- **Purification:** Purify the resulting crude oil by vacuum distillation to obtain the final product, **3-acetyl-3-chlorodihydrofuran-2(3H)-one**, as a colorless to pale yellow liquid.

## Data Summary

### Expected Product Characteristics

Property	Value
Appearance	Colorless to yellow liquid or low-melting solid[1][3]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> ClO <sub>3</sub> [1][2][4]
Molar Mass	162.57 g/mol [1]
Melting Point	2.2-3.0 °C[1][2]
Boiling Point	54-55 °C @ 0.1 Torr[1][2]
Density	1.325 g/cm <sup>3</sup> (at 15 °C)[1][2]
Expected Yield	85-95%

### Spectroscopic Data

Technique	Expected Data
Infrared (IR) Spectrum	Conforms to the structure, showing characteristic peaks for C=O (lactone), C=O (ketone), and C-Cl bonds.[1]
Nuclear Magnetic Resonance (NMR)	Conforms to the structure.[1]

## Workflow Diagram

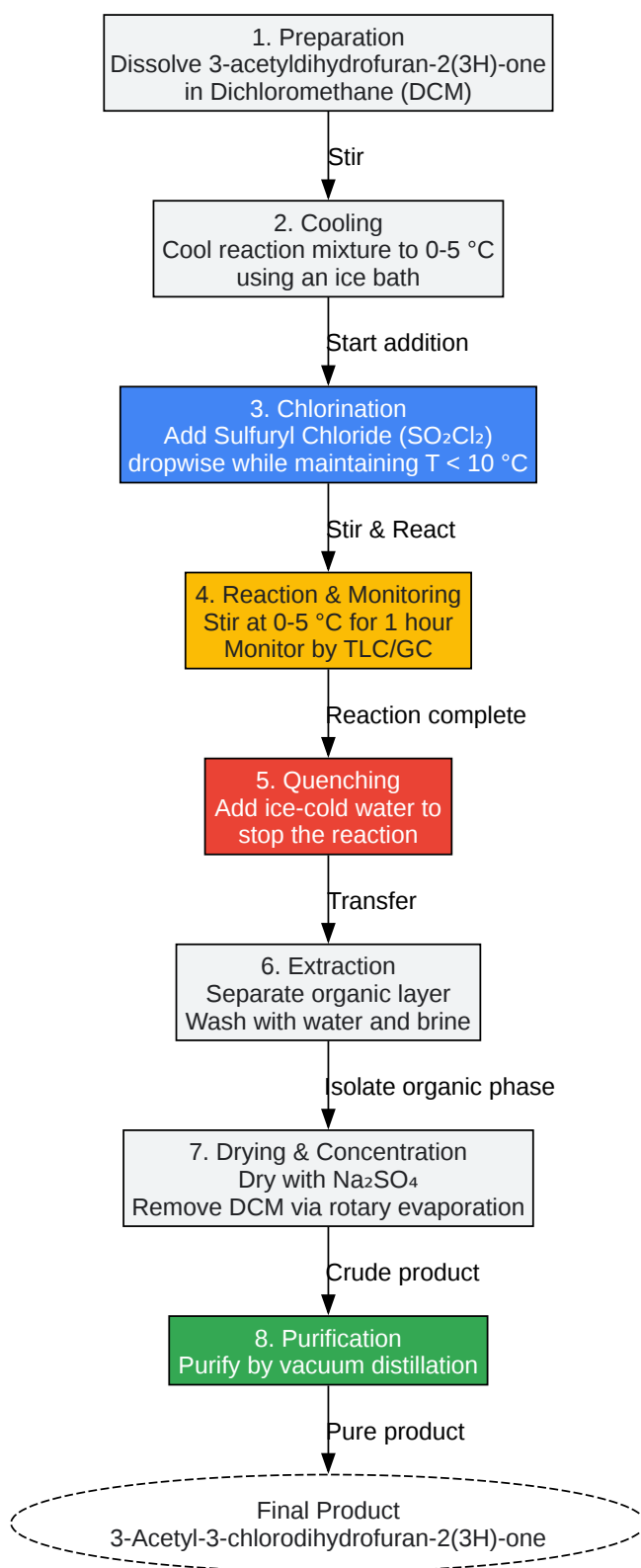


Figure 1: Synthesis Workflow for 3-Acetyl-3-chlorodihydrofuran-2(3H)-one

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Caption: Synthesis Workflow for **3-Acetyl-3-chlorodihydrofuran-2(3H)-one**.

## Safety Precautions

- All operations should be conducted inside a well-ventilated chemical fume hood.
- Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
- Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation of vapors and skin contact.
- The reaction quench is exothermic; perform the addition of water slowly and with adequate cooling.
- Dispose of all chemical waste in accordance with institutional and local regulations.

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## References

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  4. 3-acetyl-3-chlorodihydrofuran-2(3H)-one | C<sub>6</sub>H<sub>7</sub>ClO<sub>3</sub> | CID 102918 - PubChem [pubchem.ncbi.nlm.nih.gov]
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